1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline
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Overview
Description
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline is a chemical compound known for its unique structure and properties. It is often referred to as Quinaldine Red in scientific literature . This compound is characterized by its dark green to black solid appearance and is used in various scientific applications due to its distinctive chemical behavior .
Preparation Methods
The synthesis of 1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline involves a condensation reaction between the methyl group of 1-ethyl-2-methylquinolinium iodide and the carbonyl group of para-dimethylaminobenzaldehyde . This reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like sodium carbonate and reducing agents such as hydrogen . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of different oxidized derivatives of the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe and a pH indicator due to its ability to change color based on pH levels . In biology, it is utilized in fluorescence microscopy to study cellular structures and processes . Industrially, it is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline involves its interaction with molecular targets and pathways within cells . It acts as a cationic molecule that can undergo oxidation at different pH levels, which is crucial for its function as a pH indicator . The compound’s fluorescence properties are also significant, as it only fluoresces when bound to specific targets, making it useful in various imaging techniques .
Comparison with Similar Compounds
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline can be compared to other similar compounds such as 1-ethyl-2-methylquinolinium iodide and para-dimethylaminobenzaldehyde . These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its dual functionality as both a fluorescent probe and a pH indicator, which is not commonly found in other related compounds .
Properties
CAS No. |
24144-04-5 |
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Molecular Formula |
C23H23N2+ |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline |
InChI |
InChI=1S/C23H23N2/c1-3-24-16-15-19(21-10-6-8-12-23(21)24)17-20-14-13-18-9-5-7-11-22(18)25(20)4-2/h5-17H,3-4H2,1-2H3/q+1 |
InChI Key |
CJRNTVYQEXDVCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41 |
Origin of Product |
United States |
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